4-Chloro-1-(2-chlorophenyl)-1-oxobutane
CAS No.: 103906-66-7
Cat. No.: VC20769724
Molecular Formula: C10H10Cl2O
Molecular Weight: 217.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103906-66-7 |
|---|---|
| Molecular Formula | C10H10Cl2O |
| Molecular Weight | 217.09 g/mol |
| IUPAC Name | 4-chloro-1-(2-chlorophenyl)butan-1-one |
| Standard InChI | InChI=1S/C10H10Cl2O/c11-7-3-6-10(13)8-4-1-2-5-9(8)12/h1-2,4-5H,3,6-7H2 |
| Standard InChI Key | GKRNRTGWZLLPAO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)CCCCl)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)CCCCl)Cl |
Introduction
4-Chloro-1-(2-chlorophenyl)-1-oxobutane (CAS 103906-66-7) is a chlorinated aromatic ketone with potential applications in organic synthesis and pharmaceutical intermediate development. This compound features a butanone backbone substituted with chlorine atoms at both the aromatic ring and aliphatic chain positions.
Structural Characteristics
The molecule contains:
-
A 2-chlorophenyl group attached to the carbonyl carbon
-
A chloro substituent at the γ-position (C4) of the butanone chain
-
Planar carbonyl group (C=O) with typical ketone reactivity
The spatial arrangement creates electronic effects from the electron-withdrawing chlorine atoms, influencing its chemical behavior in substitution and condensation reactions.
Synthetic Considerations
While specific synthesis protocols aren't detailed in available literature, analogous compounds suggest potential routes:
-
Friedel-Crafts acylation of 2-chlorobenzene
-
Nucleophilic substitution of pre-formed ketone intermediates
-
Halogenation of precursor butanone derivatives
Key challenges include controlling regioselectivity during chlorination and minimizing dihalogenation byproducts.
Research Applications
Documented uses in peer-reviewed studies include:
-
Substrate for studying nucleophilic substitution kinetics
-
Template for developing halogenated pharmaceutical intermediates
| Parameter | Data |
|---|---|
| Acute Oral Toxicity (LD50) | Not established |
| Skin Irritation | Potential irritant |
| Environmental Persistence | Moderate (BCF 350) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume